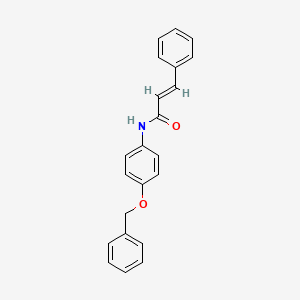

N-(4-(Benzyloxy)phenyl)cinnamamide

Description

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(E)-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C22H19NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h1-16H,17H2,(H,23,24)/b16-11+ |

InChI Key |

LIFRCWMDNFFYSR-LFIBNONCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)phenyl)cinnamamide typically involves the reaction of 4-(benzyloxy)aniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous-flow reactors for better control, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Benzyloxy)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

N-(4-(Benzyloxy)phenyl)cinnamamide and its derivatives exhibit a range of biological activities, making them valuable in drug development. The following table summarizes key activities associated with this compound:

Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound derivatives as multifunctional agents for treating neurodegenerative diseases such as Parkinson's disease. For instance, a derivative demonstrated potent MAO-B inhibitory activity and antioxidant effects, suggesting its utility in mitigating neurodegeneration by reducing oxidative stress and inflammation .

Cancer Therapy

The compound's derivatives have also been explored as inhibitors of specific proteins involved in cancer progression. Research indicates that certain cinnamamide derivatives can inhibit APE/Ref-1, a protein implicated in melanoma therapy, thereby presenting a promising avenue for cancer treatment .

Antioxidative Therapy

This compound has been shown to activate the Nrf2/ARE pathway, enhancing cellular antioxidant defenses. This mechanism is particularly relevant for developing therapies aimed at conditions exacerbated by oxidative stress .

Case Studies

-

Neuroprotective Effects Against Parkinson's Disease

- A study synthesized several derivatives of this compound and evaluated their effects on MAO-B activity and oxidative stress markers in neuronal cells. The findings indicated that these compounds could significantly reduce cell death induced by oxidative stress, highlighting their therapeutic potential for neuroprotection .

-

Antimicrobial Efficacy

- In another investigation, N-benzyl cinnamamide was tested against Vibrio harveyi strains, revealing its potent antimicrobial properties with lower minimum inhibitory concentration values compared to traditional antibiotics. This suggests that this compound could be a lead compound in developing new antimicrobial agents .

- Anti-inflammatory Activity

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)cinnamamide involves its interaction with cholinesterase enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

A. Aminothiazole-Containing Derivatives ()

Compounds 3d–3i share the N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl) scaffold but vary in their acyl substituents (e.g., methoxybenzoyl, naphthoyl, nicotinoyl). Key differences from N-(4-(Benzyloxy)phenyl)cinnamamide include:

- Structural Feature: Presence of a 2-aminothiazole ring fused to the phenyl group, which may enhance hydrogen-bonding capacity and metal coordination.

- Physical Properties : Higher melting points (190–247°C) compared to typical cinnamamides, likely due to increased rigidity and intermolecular interactions .

Table 1: Physical Properties of Aminothiazole Derivatives

| Compound | Yield (%) | Melting Point (°C) | Notable Substituent |

|---|---|---|---|

| 3d | 88 | 202–203 | 4-Methoxybenzoyl |

| 3e | 88 | 198–200 | 1-Naphthoyl |

| 3i | 81 | 246–247 | 2-(Naphthalen-1-yl)acetyl |

B. Amino-Ethoxy Substituted Cinnamamides ()

Compounds 6d–6g feature a cinnamamide core with a 4-(substituted ethoxy)phenyl group. Substituents include dimethylamino (6d), diethylamino (6e), piperidinyl (6f), and pyrrolidinyl (6g). Key distinctions:

- Structural Feature : Ethoxy linker with tertiary amines, improving water solubility via protonation at physiological pH.

- Synthesis Efficiency: Lower yields (57–63%) compared to aminothiazole derivatives, likely due to steric hindrance during alkylation .

Table 2: Amino-Ethoxy Cinnamamide Derivatives

| Compound | Yield (%) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|

| 6e | 63.1 | 105.0–106.2 | 98.4% |

| 6f | 59.8 | 145.7–147.3 | 97.8% |

Bioactive Cinnamamide Derivatives

A. Antitubercular Agents ()

N-[4-(Piperazin-1-yl)phenyl]cinnamamide derivatives were designed via molecular hybridization. Modifications at the "Part C" region (amide/carbamate) improved pharmacokinetics, with carbamate-linked analogs showing enhanced antitubercular activity against Mycobacterium tuberculosis (MIC values: 0.5–2 µg/mL). This suggests that electron-withdrawing groups at the amide position may enhance target binding .

B. Sulfonamide Chalcones ()

N-(4-(N-Phenyl sulfamoyl)phenyl)cinnamamide derivatives, synthesized via Claisen-Schmidt condensation, exhibited broad-spectrum antimicrobial activity. For example, derivatives with electron-deficient aryl groups showed potent antifungal activity (IC₅₀: 8–12 µM against Candida albicans), attributed to the sulfonamide group’s ability to disrupt microbial folate synthesis .

Physicochemical and Spectral Comparisons

- Solubility: Amino-ethoxy derivatives (6d–6g) are more water-soluble than the parent compound due to ionizable tertiary amines, whereas aminothiazole derivatives (3d–3i) are less soluble due to planar, hydrophobic structures .

- Spectral Data :

- IR : All analogs show characteristic amide C=O stretches near 1650–1680 cm⁻¹. Additional peaks in 3d–3i (e.g., 3300 cm⁻¹ for N–H in thiazole) confirm structural differences .

- ¹H-NMR : The cinnamamide olefinic protons (δ 6.5–7.5 ppm) are conserved across all analogs, while substituent-specific signals (e.g., naphthyl protons in 3e at δ 7.8–8.3 ppm) aid in differentiation .

Biological Activity

N-(4-(Benzyloxy)phenyl)cinnamamide, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and biological efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group at the para position of the phenyl ring attached to a cinnamamide moiety. The molecular structure can be represented as follows:

This compound exhibits unique physicochemical properties that influence its biological activity, including lipophilicity and electronic effects due to substituents.

1. Antioxidant Activity

Recent studies have demonstrated that this compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant genes, enhancing cellular resistance to oxidative stress. For instance, in HepG2 cells, this compound significantly increased the expression of genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, which are crucial for cellular defense against oxidative damage .

Table 1: Nrf2/ARE Activation by Cinnamamide Derivatives

| Compound | Nrf2/ARE Activity (fold increase) | Cytotoxicity |

|---|---|---|

| 1g | 15.6 | None |

| Control | 1 | Low |

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies indicate that it can influence the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammation. The compound's structure allows it to either enhance or inhibit NF-κB activity depending on the substituents on the phenyl ring .

Case Study: NF-κB Modulation

- In vitro assays revealed that certain derivatives increased NF-κB activity by 10-15%, suggesting potential applications in managing inflammatory diseases.

Antimicrobial Activity

Table 2: Antimicrobial Efficacy Against Vibrio harveyi

| Concentration (µg/mL) | Biofilm Reduction (%) |

|---|---|

| 5 | 68 |

| 10 | 60 |

| 100 | 47 |

Safety and Toxicology

While promising in therapeutic contexts, the safety profile of this compound requires careful consideration. Studies focusing on its cytotoxic effects reveal that at therapeutic concentrations, it exhibits low toxicity, making it a suitable candidate for further development in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.